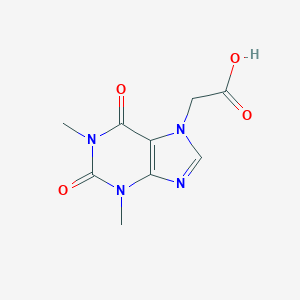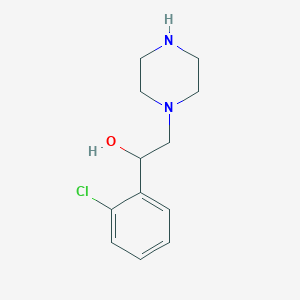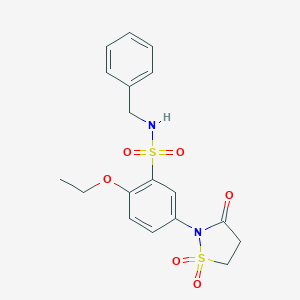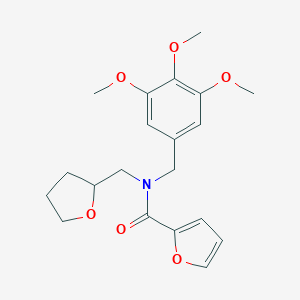
Acéfylline
Vue d'ensemble
Description
Elle agit comme un antagoniste des récepteurs adenosiniques et est souvent associée à la diphénhydramine dans les préparations pharmaceutiques pour contrer la somnolence induite par la diphénhydramine . L'acéfylline est également utilisée dans les cosméceutiques pour le traitement de la cellulite et comme conditionneur de la peau .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Acefylline, also known as 7-theophyllineacetic acid, is a stimulant drug of the xanthine chemical class . The primary target of Acefylline is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Acefylline acts as an adenosine receptor antagonist . This means it binds to adenosine receptors and blocks their action, thereby inhibiting the effects of adenosine .
Pharmacokinetics
For example, Febuxostat can increase the serum concentration of the active metabolites of Acefylline .
Result of Action
Some studies suggest that acefylline and its derivatives may have promising efficacy against certain types of cancer, such as liver cancer .
Action Environment
For example, Felbamate may increase the excretion rate of Acefylline, potentially reducing its serum level and efficacy .
Analyse Biochimique
Biochemical Properties
Acefylline interacts with adenosine receptors, acting as an antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the blocking of adenosine receptors, which can influence various biochemical processes.
Cellular Effects
In terms of cellular effects, Acefylline’s role as an adenosine receptor antagonist means it can influence cell function. It can affect cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acefylline involves its action as an adenosine receptor antagonist . By binding to adenosine receptors, it can inhibit or activate enzymes and cause changes in gene expression.
Méthodes De Préparation
L'acéfylline peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réaction de la théophylline avec l'acide chloroacétique en milieu basique pour obtenir l'this compound. La réaction nécessite généralement un solvant tel que l'eau ou l'éthanol et une base comme l'hydroxyde de sodium. Le mélange est chauffé pour faciliter la réaction, et le produit est ensuite purifié par recristallisation .
Les méthodes de production industrielle peuvent impliquer des techniques plus avancées telles que la synthèse en flux continu, ce qui permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. Cette méthode peut également réduire la production de sous-produits indésirables, rendant le processus plus efficace et respectueux de l'environnement .
Analyse Des Réactions Chimiques
L'acéfylline subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former le dérivé acide carboxylique correspondant. Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction de l'this compound peut donner l'alcool correspondant. Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : L'this compound peut subir des réactions de substitution nucléophile, où la partie acide acétique peut être remplacée par d'autres groupes fonctionnels.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation donne généralement des acides carboxyliques, tandis que la réduction produit des alcools .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Médecine : L'this compound est utilisée en association avec d'autres médicaments pour traiter les affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive.
5. Mécanisme d'action
L'this compound exerce ses effets principalement en agissant comme un antagoniste des récepteurs adenosiniques. En bloquant les récepteurs adenosiniques, l'this compound empêche les effets inhibiteurs de l'adénosine sur le système nerveux central, ce qui conduit à une vigilance accrue et à une réduction de la somnolence . De plus, l'this compound possède des propriétés bronchodilatatrices, qui aident à détendre les muscles lisses bronchiques et à améliorer le flux d'air dans les affections respiratoires .
Comparaison Avec Des Composés Similaires
L'acéfylline est similaire à d'autres dérivés de la xanthine tels que la théophylline et la caféine. elle possède des propriétés uniques qui la distinguent de ces composés :
D'autres composés similaires comprennent la 8-chlorotéophylline et l'aminophylline, qui appartiennent également à la classe des xanthines et partagent certaines propriétés pharmacologiques avec l'this compound .
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFGRCYSCXKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
837-27-4 (hydrochloride salt) | |
| Record name | Acefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057796 | |
| Record name | Acefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-37-9 | |
| Record name | Acefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 652-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Theophyllin-7-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M494UE2YEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)

![tert-butyl N-[2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B349586.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)

![1-(4-Butoxyphenyl)-7-methyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349598.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B349601.png)

![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)
![[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate](/img/structure/B349618.png)
![N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B349619.png)
![2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B349622.png)

